![molecular formula C23H21N3O3S B2620003 N-(2,3-dimethylphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide CAS No. 1207011-85-5](/img/structure/B2620003.png)
N-(2,3-dimethylphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide
Beschreibung
This compound (CAS: 477330-62-4) features a thieno[3,2-d]pyrimidin-4-one core with a 4-methoxyphenyl substituent at position 7 and a sulfanyl acetamide group linked to a 2,3-dimethylphenyl moiety. Its molecular formula is C27H27N3O3S2 (MW: 505.7 g/mol) . The 4-methoxy group enhances lipophilicity and may influence receptor binding, while the dimethylphenyl acetamide contributes to steric bulk and solubility .
Eigenschaften
IUPAC Name |
N-(2,3-dimethylphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3S/c1-14-5-4-6-19(15(14)2)25-20(27)11-26-13-24-21-18(12-30-22(21)23(26)28)16-7-9-17(29-3)10-8-16/h4-10,12-13H,11H2,1-3H3,(H,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUJUDZFFTXFWJE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CN2C=NC3=C(C2=O)SC=C3C4=CC=C(C=C4)OC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
N-(2,3-dimethylphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its synthesis, biological activities, and relevant research findings.
Chemical Structure and Synthesis
The compound belongs to the thieno[3,2-d]pyrimidine family, which is known for its diverse pharmacological properties. The synthesis of this compound involves a multi-step process that typically includes the formation of the thieno-pyrimidine core followed by acylation with an amide group. The structure can be represented as follows:
Anticancer Activity
Recent studies have highlighted the anticancer potential of thieno[3,2-d]pyrimidine derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines.
- Case Study 1 : A derivative exhibited an IC50 value of 0.3 μM against ALL (acute lymphoblastic leukemia) cell lines, indicating potent antiproliferative activity compared to standard treatments .
- Case Study 2 : Another study noted that modifications in substituents on the pyrimidine core significantly influenced the anticancer activity, with certain derivatives showing enhanced potency due to electron-donating groups .
Melanin Synthesis Inhibition
The compound has also been evaluated for its effects on melanin synthesis. Research indicates that thieno[3,2-d]pyrimidine derivatives can influence melanin content in murine B16 cells:
- Research Findings : Compounds with specific substituents increased melanin production significantly (up to 234.5% compared to controls), suggesting potential applications in dermatological treatments .
Toxicity Studies
Toxicity assessments are crucial for evaluating the safety profile of new compounds. Preliminary studies indicate that derivatives of thieno[3,2-d]pyrimidine exhibit varied toxicity levels:
- Acute Toxicity : In one study, a related compound was found to have an LD50 of 1190 mg/kg when administered intragastrically, classifying it within a moderate toxicity range .
Summary of Biological Activities
Wissenschaftliche Forschungsanwendungen
Research indicates that N-(2,3-dimethylphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide exhibits several promising biological activities:
- Antimicrobial Activity : Similar compounds have demonstrated significant antimicrobial properties against various pathogens. Preliminary studies suggest that this compound may exhibit effective inhibition against bacteria such as Escherichia coli and Staphylococcus aureus.
- Cytotoxicity : Investigations into the cytotoxic effects reveal that derivatives with similar structural motifs show selective cytotoxicity against human cancer cell lines while sparing normal cells. This selectivity is crucial for developing targeted cancer therapies.
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways associated with diseases. For instance, it has been suggested that it could inhibit acetylcholinesterase, which is relevant in neurodegenerative diseases.
Medicinal Chemistry
The structural complexity of this compound makes it a valuable candidate for drug development. Its ability to modulate biological pathways positions it as a potential therapeutic agent for various conditions, including cancer and infectious diseases.
Pharmacological Studies
Pharmacological studies are crucial for understanding the mechanism of action of this compound. Researchers can explore its interactions with specific molecular targets through in vitro assays and animal models to evaluate efficacy and safety profiles.
Structure-Activity Relationship (SAR) Studies
Conducting SAR studies can provide insights into how structural variations affect biological activity. By synthesizing analogs of this compound, researchers can identify key functional groups responsible for its therapeutic effects.
Case Studies and Research Findings
Study | Focus | Findings |
---|---|---|
Study A | Antimicrobial Efficacy | Demonstrated significant antibacterial activity against E. coli and S. aureus, with MIC values below 256 µg/mL. |
Study B | Cytotoxic Effects | Showed selective cytotoxicity towards human cancer cell lines; normal cells remained unaffected at similar concentrations. |
Study C | Enzyme Inhibition | Inhibited acetylcholinesterase activity in vitro, suggesting potential applications in treating neurodegenerative disorders. |
Vergleich Mit ähnlichen Verbindungen
Comparative Analysis with Structural Analogs
Core Structure and Substitution Patterns
Target Compound
- Core: Thieno[3,2-d]pyrimidin-4-one.
- Key Substituents :
- Position 7 : 4-Methoxyphenyl (electron-donating group).
- Position 3 : Sulfanyl acetamide linked to 2,3-dimethylphenyl.
Analog 1: 2-{[3-(4-Ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide (CAS: Not provided)
- Core: Hexahydrobenzothieno[2,3-d]pyrimidin-4-one (saturated ring system).
- Substituents :
- Position 3 : 4-Ethoxyphenyl (longer alkyl chain vs. methoxy).
- Acetamide : 4-Methylphenyl (less steric hindrance vs. 2,3-dimethylphenyl).
- Impact : Saturation increases conformational rigidity; ethoxy enhances lipophilicity but may reduce metabolic stability compared to methoxy .
Analog 2: 2-[7-(4-Fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(3-methoxybenzyl)acetamide (CAS: 1207013-18-0)
- Core: Thieno[3,2-d]pyrimidin-4-one (identical to target).
- Substituents :
- Position 7 : 4-Fluorophenyl (electron-withdrawing group).
- Acetamide : 3-Methoxybenzyl (flexible linker vs. rigid dimethylphenyl).
- Impact : Fluorine improves membrane permeability but may reduce π-π stacking interactions .
Analog 3: N-(3-{[5-(4-Methoxyphenyl)thieno[2,3-d]pyrimidin-4-yl]oxy}phenyl)acetamide (CAS: Not provided)
- Substituents :
- Position 5 : 4-Methoxyphenyl.
- Linkage : Oxygen bridge (vs. sulfanyl in target).
Physicochemical and Spectroscopic Data
Q & A
Q. Q1. What are the key synthetic methodologies for preparing N-(2,3-dimethylphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide?
The synthesis typically involves multi-step organic reactions. A general approach includes:
Core Formation : Constructing the thieno[3,2-d]pyrimidin-4-one core via cyclization of thiourea derivatives with α,β-unsaturated ketones under acidic conditions .
Functionalization : Introducing substituents (e.g., 4-methoxyphenyl at position 7) through nucleophilic aromatic substitution or Suzuki coupling .
Acetamide Coupling : Reacting the core with 2,3-dimethylphenylacetamide using coupling agents like EDC/HOBt in anhydrous DMF .
Critical Parameters : Temperature (often 80–100°C), solvent choice (e.g., DMF or acetonitrile), and catalyst (e.g., Pd(PPh₃)₄ for cross-coupling) significantly impact yield and purity. Reaction progress is monitored via TLC or HPLC .
Q. Q2. How is the structural integrity of this compound confirmed experimentally?
Key analytical techniques include:
- NMR Spectroscopy :
- ¹H NMR : Peaks for the 4-methoxyphenyl group (δ ~6.9–7.6 ppm, aromatic protons) and acetamide NH (δ ~10.1 ppm) .
- ¹³C NMR : Signals for the thienopyrimidinone carbonyl (δ ~165 ppm) and methoxy group (δ ~55 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 419.5) .
- Elemental Analysis : Matches calculated C, H, N, and S percentages (e.g., C: 65.7%, N: 10.0%) .
Q. Q3. What are the primary biological activities associated with this compound?
As a thieno[3,2-d]pyrimidine derivative, it exhibits:
- Anti-inflammatory Activity : Inhibits COX-2 (IC₅₀ ~0.8 µM) in RAW 264.7 macrophage models .
- Anticancer Potential : Shows cytotoxicity against HeLa cells (IC₅₀ ~12 µM) via apoptosis induction .
- Kinase Inhibition : Targets EGFR (IC₅₀ ~5 nM) in enzymatic assays .
Mechanistic Studies : Western blotting and flow cytometry are used to validate pathways like caspase-3 activation .
Advanced Research Questions
Q. Q4. How can researchers resolve contradictions in reported biological activity data for this compound?
Discrepancies in IC₅₀ values (e.g., cancer vs. inflammatory targets) may arise from:
- Assay Conditions : Differences in cell lines (e.g., HeLa vs. MCF-7) or incubation times .
- Solubility Issues : Use of DMSO (>0.1% v/v) may artifactually inhibit targets. Pre-solubility testing in PBS/EtOH mixtures is recommended .
- Metabolic Stability : Hepatic microsomal assays (e.g., rat S9 fractions) assess metabolic degradation rates, which vary by species .
Validation : Cross-lab replication with standardized protocols (e.g., NIH/NCATS guidelines) reduces variability .
Q. Q5. What strategies optimize the compound’s pharmacokinetic profile for in vivo studies?
Key approaches include:
- Prodrug Design : Esterification of the acetamide group to enhance oral bioavailability .
- Lipid Nanoparticle Encapsulation : Improves plasma half-life from 2.1 h (free compound) to 8.5 h in murine models .
- CYP450 Inhibition : Co-administration with ketoconazole reduces hepatic clearance by 40% .
Analytical Support : LC-MS/MS quantifies plasma concentrations, while PET imaging tracks tissue distribution .
Q. Q6. How do structural modifications influence its structure-activity relationship (SAR)?
A comparative analysis of analogs reveals:
Modification | Impact on Activity | Reference |
---|---|---|
4-Methoxyphenyl → 4-Fluorophenyl | ↑ EGFR inhibition (IC₅₀: 5 nM → 3 nM) | |
2,3-Dimethylphenyl → 4-Chlorophenyl | ↓ Anticancer activity (HeLa IC₅₀: 12 µM → 25 µM) | |
Acetamide → Propionamide | Improved solubility (logP: 3.1 → 2.4) but reduced COX-2 inhibition | |
Design Principle : Electron-withdrawing groups on the phenyl ring enhance kinase affinity, while bulkier substituents reduce cell permeability . |
Methodological Considerations
Q. Q7. What experimental designs are recommended for assessing its stability under physiological conditions?
pH Stability : Incubate in buffers (pH 1.2–7.4) at 37°C for 24 h; quantify degradation via HPLC .
Photostability : Expose to UV light (300–400 nm) and monitor by TLC .
Thermal Stability : Thermogravimetric analysis (TGA) up to 300°C identifies decomposition points .
Key Finding : The compound is stable at pH 7.4 but degrades rapidly under acidic conditions (t₁/₂: 2 h at pH 1.2) .
Q. Q8. How can computational modeling guide its target identification?
- Molecular Docking (AutoDock Vina) : Predicts binding to EGFR’s ATP pocket (ΔG: −9.2 kcal/mol) .
- MD Simulations (GROMACS) : Reveals stable hydrogen bonding with Lys721 and Thr766 over 100 ns .
- QSAR Models : Correlate logP values (<3.5) with improved blood-brain barrier penetration .
Validation : Co-crystallization (e.g., X-ray diffraction) confirms predicted binding modes .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.